molecular formula C10H12N2S B3053378 8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro- CAS No. 53400-60-5

8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-

Cat. No. B3053378
CAS RN: 53400-60-5
M. Wt: 192.28 g/mol
InChI Key: MUZLJLSOGBHBDC-UHFFFAOYSA-N
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Patent
US04539406

Procedure details

A 5,6,7,8-tetrahydroquinoline (0.01 mole) in the solvent indicated (approx. 15 ml) at 0° C. under nitrogen was treated with an alkyl lithium or a lithium amide (0.01 mole). To this solution of the 5,6,7,8-tetrahydro-8-lithioquinoline was added, at around 0° C. under nitrogen, the silyl isothiocyanate (0.01 mole) and the mixture was stirred 15 minutes. H2O (10 ml) and 2N HCl (15 ml) were added and the acid layer was separated and washed with ethyl acetate. The aqueous solution was basified (Na2CO3) and extracted with chloroform. The chloroform extracts were dried (MgSO4) and evaporated to give the 5,6,7,8-tetrahydroquinoline-8-thiocarboxamide. In this manner the thioamides in the table were prepared.
Quantity
0.01 mol
Type
reactant
Reaction Step One
[Compound]
Name
alkyl lithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.01 mol
Type
reactant
Reaction Step Three
Name
5,6,7,8-tetrahydro-8-lithioquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
silyl isothiocyanate
Quantity
0.01 mol
Type
reactant
Reaction Step Five
Name
Quantity
15 mL
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[NH2-].[Li+].[Li]C1C2N=CC=CC=2CCC1.[SiH3][N:25]=[C:26]=[S:27].Cl>O>[N:1]1[C:10]2[CH:9]([C:26](=[S:27])[NH2:25])[CH2:8][CH2:7][CH2:6][C:5]=2[CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.01 mol
Type
reactant
Smiles
N1=CC=CC=2CCCCC12
Step Two
Name
alkyl lithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0.01 mol
Type
reactant
Smiles
[NH2-].[Li+]
Step Four
Name
5,6,7,8-tetrahydro-8-lithioquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C1CCCC=2C=CC=NC12
Step Five
Name
silyl isothiocyanate
Quantity
0.01 mol
Type
reactant
Smiles
[SiH3]N=C=S
Step Six
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
the acid layer was separated
WASH
Type
WASH
Details
washed with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC=2CCCC(C12)C(N)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.